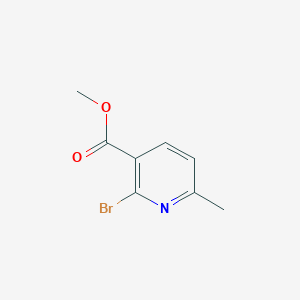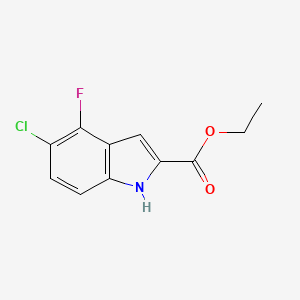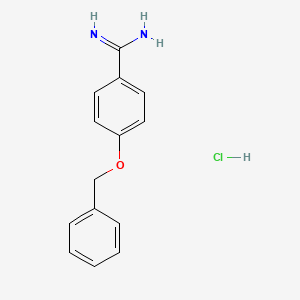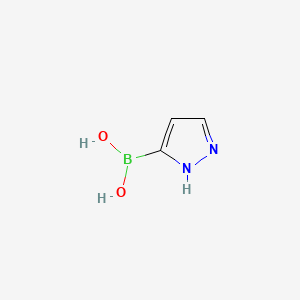![molecular formula C13H12N6O2 B1279553 8-(Benzo[d][1,3]dioxol-5-ylmethyl)-9H-purine-2,6-diamine CAS No. 873436-95-4](/img/structure/B1279553.png)
8-(Benzo[d][1,3]dioxol-5-ylmethyl)-9H-purine-2,6-diamine
Overview
Description
This compound belongs to the class of organic compounds known as 6-aminopurines. These are purines that carry an amino group at position 6. Purine is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring .
Synthesis Analysis
A series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities against HeLa, A549 and MCF-7 cell lines . New thiourea derivatives incorporating two benzo[d]dioxol-5-yl moieties have been synthesized through the reaction of two molecules of benzo[d]dioxol-5-yl isothiocyanate with one molecule of various diamino derivatives .Molecular Structure Analysis
The naphthalene ring and 1,2-methylenedioxybenzene ring are not coplanar with a dihedral angle of 53.5 .Chemical Reactions Analysis
The preliminary mechanism of the inhibitory effect was investigated via further experiments, such as morphological analysis by dual AO/EB staining and Hoechst 33342 staining, and cell apoptosis and cycle assessment by FACS analysis . Using D-optimal experimental design-based optimization, optimum reaction conditions were predicted as pH 6.20, temperature 30°C, incubation time 30h, and agitation speed 193rpm .Physical And Chemical Properties Analysis
The sensitivity, LOQ, and LOD of the proposed sensor towards Pb2+ were calculated from the calibration curves to be 2220.0 pA μM−1 cm−2, 320.0 mM, and 96.0 pM, respectively .Scientific Research Applications
Chemical Synthesis and Reactivity
8-(Benzo[d][1,3]dioxol-5-ylmethyl)-9H-purine-2,6-diamine is a purine derivative with potential applications in chemical synthesis. Tanzi, Satoh, and Higashino (1992) discuss the condensation of methyl groups on the 9H-purine ring, providing insights into the reactivities of purine derivatives and their potential applications in synthetic chemistry (Tanzi, Satoh, & Higashino, 1992).
Anticancer Activity
One significant application of purine derivatives is in the field of anticancer research. Conejo-García et al. (2011) report on the synthesis and anticancer activity of substituted 9H-purine derivatives against the human breast cancer cell line MCF-7 (Conejo-García et al., 2011). This highlights the potential of such compounds in developing new cancer therapies.
Molecular Structure and Conformation
The molecular structure and conformation of purine derivatives, including 8-(Benzo[d][1,3]dioxol-5-ylmethyl)-9H-purine-2,6-diamine, are critical in understanding their biological and chemical properties. Karczmarzyk, Karolak-Wojciechowska, and Pawłowski (1995) provide insights into the molecular geometry of such compounds, which is essential for their application in drug design and synthesis (Karczmarzyk, Karolak-Wojciechowska, & Pawłowski, 1995).
Radiochemical Synthesis
Purine derivatives are also used in radiochemical synthesis, as illustrated by Valsborg et al. (1995), who describe the synthesis of a radiolabelled precursor for 14C-labelled nucleosides (Valsborg et al., 1995). This has implications in drug development and biological tracing studies.
Binding and Interaction Studies
The interaction of purine derivatives with biological molecules is a key area of research. For instance, Cheng et al. (1989) characterize benzo[a]pyrene-deoxyribonucleoside adducts, providing insights into how purine analogs interact with DNA, which is crucial in understanding their therapeutic and toxicological properties (Cheng, Hilton, Roman, & Dipple, 1989).
Safety And Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
8-(1,3-benzodioxol-5-ylmethyl)-7H-purine-2,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O2/c14-11-10-12(19-13(15)18-11)17-9(16-10)4-6-1-2-7-8(3-6)21-5-20-7/h1-3H,4-5H2,(H5,14,15,16,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTSINXUGFGPQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC3=NC4=NC(=NC(=C4N3)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00469517 | |
| Record name | 8-[(2H-1,3-Benzodioxol-5-yl)methyl]-7H-purine-2,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00469517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Benzo[d][1,3]dioxol-5-ylmethyl)-9H-purine-2,6-diamine | |
CAS RN |
873436-95-4 | |
| Record name | 8-[(2H-1,3-Benzodioxol-5-yl)methyl]-7H-purine-2,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00469517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



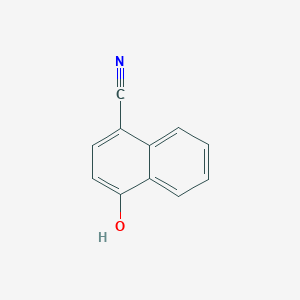
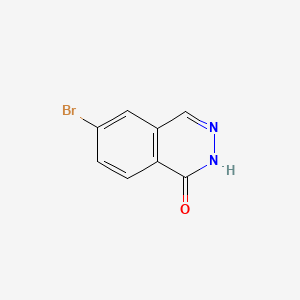

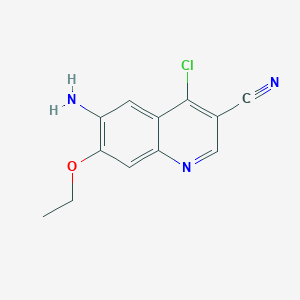
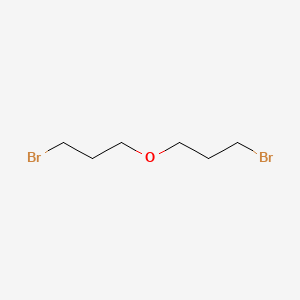
![2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline](/img/structure/B1279486.png)
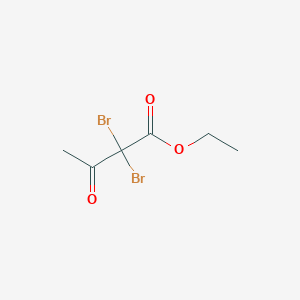
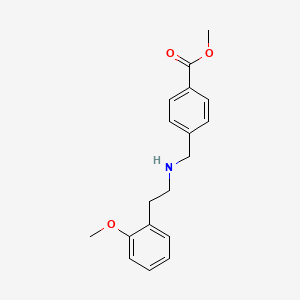
![Ethanone, 2-bromo-1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-](/img/structure/B1279490.png)
![4,4'-Dibromo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B1279492.png)
